Cas no 143268-82-0 (8-Fluoro-6-hydroxy-3,4-dihydroquinolin-2(1H)-one)

8-Fluoro-6-hydroxy-3,4-dihydroquinolin-2(1H)-one is a fluorinated dihydroquinolinone derivative with potential applications in pharmaceutical and agrochemical research. The presence of both a fluorine substituent and a hydroxyl group on the quinolinone scaffold enhances its reactivity and binding affinity, making it a valuable intermediate for drug discovery. Its rigid bicyclic structure provides stability, while the electron-withdrawing fluorine atom can influence metabolic stability and bioavailability. This compound is particularly useful in the synthesis of bioactive molecules targeting neurological and inflammatory pathways. High purity and well-defined structural characteristics ensure reproducibility in research applications. Suitable for use in medicinal chemistry and as a building block for complex heterocyclic systems.
8-Fluoro-6-hydroxy-3,4-dihydroquinolin-2(1H)-one structure
143268-82-0 structure
Product name:8-Fluoro-6-hydroxy-3,4-dihydroquinolin-2(1H)-one
CAS No:143268-82-0
MF:C9H8FNO2
MW:181.163725852966
CID:2775923
PubChem ID:10375048

8-Fluoro-6-hydroxy-3,4-dihydroquinolin-2(1H)-one Chemical and Physical Properties

Names and Identifiers

    • BVJSJABWKQXITB-UHFFFAOYSA-N
    • SCHEMBL1289709
    • DTXSID90438858
    • 8-FLUORO-6-HYDROXY-3,4-DIHYDROQUINOLIN-2(1H)-ONE
    • 143268-82-0
    • 8-Fluoro-6-hydroxy-3,4-dihydroquinolin-2(1H)-one
    • MDL: MFCD24387397
    • Inchi: InChI=1S/C9H8FNO2/c10-7-4-6(12)3-5-1-2-8(13)11-9(5)7/h3-4,12H,1-2H2,(H,11,13)
    • InChI Key: BVJSJABWKQXITB-UHFFFAOYSA-N
    • SMILES: OC1=CC(F)=C2NC(CCC2=C1)=O

Computed Properties

  • Exact Mass: 181.05390666Da
  • Monoisotopic Mass: 181.05390666Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 222
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 49.3Ų

8-Fluoro-6-hydroxy-3,4-dihydroquinolin-2(1H)-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM223425-1g
8-Fluoro-6-hydroxy-3,4-dihydroquinolin-2(1H)-one
143268-82-0 95%
1g
$*** 2023-03-30
Alichem
A189009568-1g
8-Fluoro-6-hydroxy-3,4-dihydroquinolin-2(1h)-one
143268-82-0 95%
1g
794.76 USD 2021-06-01
Chemenu
CM223425-1g
8-Fluoro-6-hydroxy-3,4-dihydroquinolin-2(1H)-one
143268-82-0 95%
1g
$636 2021-08-04

Recommend Articles

Recommended suppliers
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD